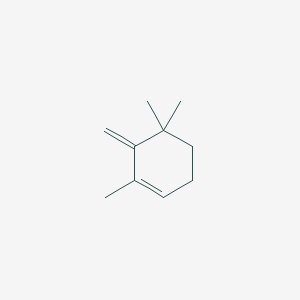![molecular formula C22H25F3N4O B13795371 N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a valuable candidate for various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the 6-(trifluoromethyl)pyridine derivative through a series of reactions, including halogenation and nucleophilic substitution.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which is achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly as a potential inhibitor for specific enzymes and receptors.
Biological Studies: Employed in studying biological pathways and mechanisms, especially those involving signal transduction.
Chemical Research: Utilized in the synthesis of complex organic molecules and as a building block for more advanced compounds.
Industrial Applications: Applied in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-([6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl]methyl)piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- N-(1-([6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl]methyl)piperidin-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Uniqueness
N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propiedades
Fórmula molecular |
C22H25F3N4O |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C22H25F3N4O/c23-22(24,25)20-6-5-16(13-26-20)14-28-10-8-19(9-11-28)27-21(30)29-12-7-17-3-1-2-4-18(17)15-29/h1-6,13,19H,7-12,14-15H2,(H,27,30) |
Clave InChI |
TYWKSNSOPHAXGD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)N2CCC3=CC=CC=C3C2)CC4=CN=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


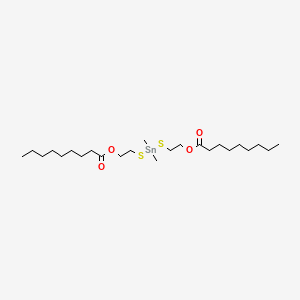

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
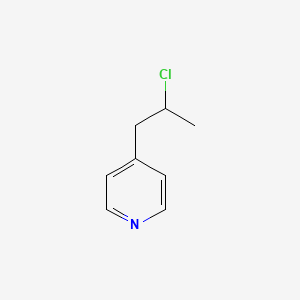
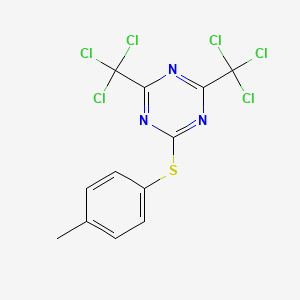
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
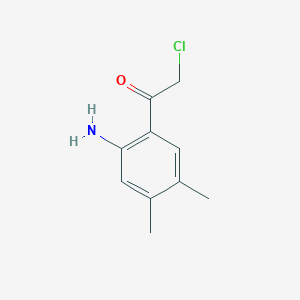
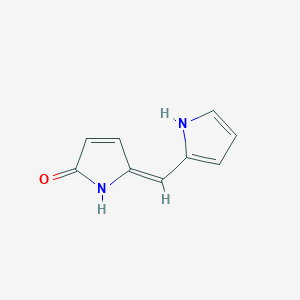

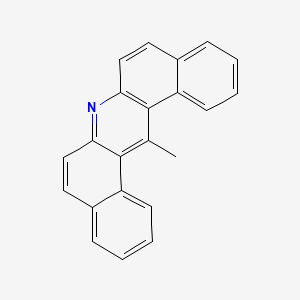
![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
